molecular formula C23H16FN5O2 B10915873 6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915873
M. Wt: 413.4 g/mol
InChI Key: UWILOAPPMSGHJZ-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a fluorophenyl group, a pyrazole moiety, and an isoxazolo[5,4-b]pyridine core. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole derivative, followed by the formation of the isoxazolo[5,4-b]pyridine ring system through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of advanced catalysts can enhance reaction efficiency and reduce production costs . Additionally, industrial methods may incorporate environmentally friendly procedures to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C23H16FN5O2

Molecular Weight

413.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(4-pyrazol-1-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H16FN5O2/c1-14-21-19(13-20(27-23(21)31-28-14)15-3-5-16(24)6-4-15)22(30)26-17-7-9-18(10-8-17)29-12-2-11-25-29/h2-13H,1H3,(H,26,30)

InChI Key

UWILOAPPMSGHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)N5C=CC=N5

Origin of Product

United States

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